5-Bromo-1-chloro-2-iodo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClIO It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multi-step reactions starting from a benzene derivative. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes successive halogenation and methoxylation . The reaction conditions often involve the use of catalysts such as iron(III) chloride for bromination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the methoxy group.
Reduction: Zinc dust in acetic acid for reducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .
Scientific Research Applications
5-Bromo-1-chloro-2-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-2-iodo-3-methoxybenzene exerts its effects involves interactions with specific molecular targets. The halogen atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-2-chloro-1-iodo-3-methoxybenzene
- 1-Bromo-3-iodo-5-methoxybenzene
Uniqueness
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H5BrClIO |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
CTORNNBRWKONNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.